2-(4-Chlorophenoxy)-2-methylpropanehydrazide
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Overview
Description
2-(4-Chlorophenoxy)-2-methylpropanehydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a chlorophenoxy group attached to a methylpropanehydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-2-methylpropanehydrazide typically involves the reaction of 2-(4-Chlorophenoxy)-2-methylpropionic acid with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrazide product. The general reaction scheme is as follows:
Starting Material: 2-(4-Chlorophenoxy)-2-methylpropionic acid
Reagent: Hydrazine hydrate
Solvent: Ethanol or methanol
Reaction Conditions: Reflux for several hours
The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and reagent concentrations are carefully controlled to maximize yield and purity. The use of continuous flow reactors may also be explored to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)-2-methylpropanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.
Scientific Research Applications
2-(4-Chlorophenoxy)-2-methylpropanehydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)-2-methylpropanehydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Inducing Oxidative Stress: Generating reactive oxygen species (ROS) that can lead to cellular damage or apoptosis.
Comparison with Similar Compounds
2-(4-Chlorophenoxy)-2-methylpropanehydrazide can be compared with other similar compounds, such as:
2-(4-Chlorophenoxy)-2-methylpropionic acid: A precursor in the synthesis of the hydrazide.
2-(4-Chlorophenoxy)-2-methylpropaneamine: A reduced derivative with different chemical properties.
2-(4-Chlorophenoxy)-2-methylpropanehydrazone:
Biological Activity
2-(4-Chlorophenoxy)-2-methylpropanehydrazide, also known by its CAS number 29771-66-2, is a hydrazide derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a chlorophenoxy group, which may influence its interaction with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms, applications in medicinal chemistry, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H12ClN3O
- Molecular Weight : 229.67 g/mol
The presence of the 4-chlorophenoxy group is significant as it may enhance lipophilicity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Research indicates that this compound can modulate enzyme activity and interfere with cellular signaling pathways.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular responses.
- Receptor Interaction : It may bind to receptors influencing neurotransmission and inflammatory responses.
Antimicrobial Properties
Studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis and function.
Anticancer Activity
Preliminary research suggests that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating intrinsic apoptotic pathways.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy reported that the compound demonstrated potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 10 Escherichia coli 15 Pseudomonas aeruginosa 20 -
Anticancer Studies : In a study published in Cancer Letters, the compound was tested on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent reduction in cell viability, with IC50 values around 25 µM after 48 hours of treatment.
Treatment Concentration (µM) Cell Viability (%) 0 100 5 85 10 70 25 40
Properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methylpropanehydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-10(2,9(14)13-12)15-8-5-3-7(11)4-6-8/h3-6H,12H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDXKYSLBTXCGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NN)OC1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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